![molecular formula C9H12N2O5S B8033636 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylpyrimidin-4-one](/img/structure/B8033636.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylpyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylpyrimidin-4-one typically involves the reduction of uridine. This reduction can be achieved using various reducing agents under controlled conditions to ensure the selective reduction of the uridine molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes, often utilizing catalytic hydrogenation or chemical reduction methods. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of 5-methyldihydrouridine.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Uridine and its oxidized derivatives.
Reduction: 5-methyldihydrouridine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Plays a role in the structural stability and function of tRNA in various organisms.
Industry: Used in the production of nucleoside analogs for pharmaceutical applications.
Mecanismo De Acción
The compound exerts its effects by incorporating into tRNA and influencing its structure and function. It is involved in the post-transcriptional modification of tRNA, which is crucial for the proper folding and stability of tRNA molecules. This modification affects the overall efficiency and accuracy of protein synthesis .
Comparación Con Compuestos Similares
Uridine: The parent compound from which 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylpyrimidin-4-one is derived.
5-methyldihydrouridine: A further reduced derivative of the compound.
Cytidine: Another nucleoside with similar structural features but different biological functions.
Uniqueness: this compound is unique due to its specific role in tRNA modification and its presence in a wide range of organisms. Its ability to undergo further modifications, such as methylation, adds to its versatility and significance in biological systems .
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTBSTBJLVYKAU-XVFCMESISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=NC1=O)S)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=NC1=O)S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
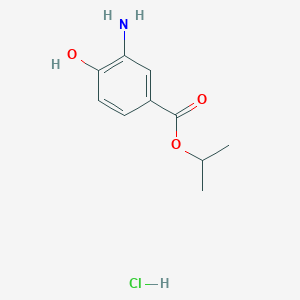
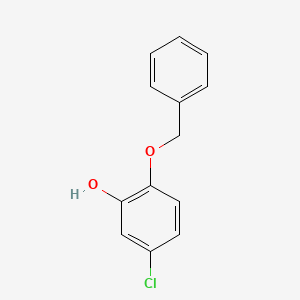
![3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8033569.png)
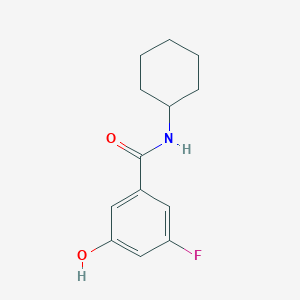
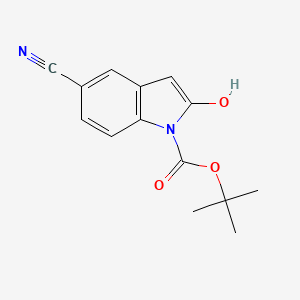
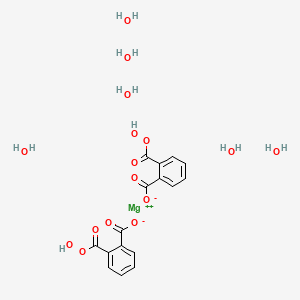
![(1R,2R,3R,7R,9S,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B8033603.png)
![(1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one](/img/structure/B8033610.png)
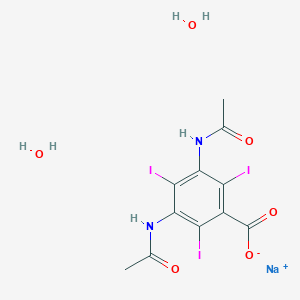
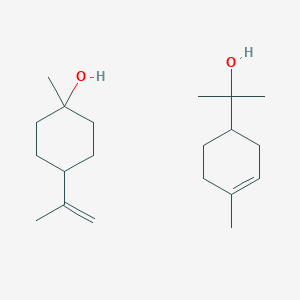
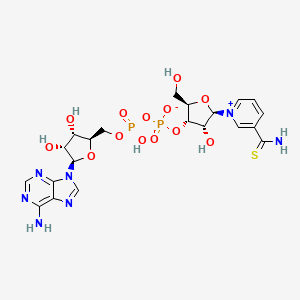
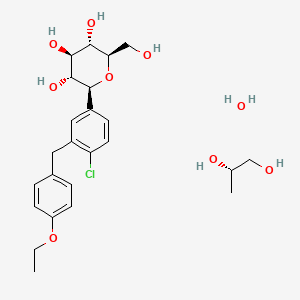
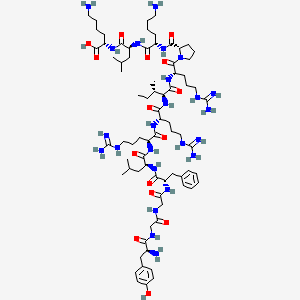
![Zinc, bis[(2S)-2-(hydroxy-kappaO)propanoato-kappaO]-, (T-4)-](/img/structure/B8033649.png)
